molecular formula C17H18F2N4O2S B2648735 5-((3,4-Difluorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-38-8

5-((3,4-Difluorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2648735
CAS No.: 898346-38-8
M. Wt: 380.41
InChI Key: BVEKBEDQUPXVOW-UHFFFAOYSA-N
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Description

The compound 5-((3,4-Difluorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3,4-difluorophenyl group, a morpholino methyl moiety, and an ethyl group at position 2. The 3,4-difluorophenyl group enhances metabolic stability and lipophilicity, while the morpholino group improves aqueous solubility due to its polar nature .

Properties

IUPAC Name

5-[(3,4-difluorophenyl)-morpholin-4-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O2S/c1-2-13-20-17-23(21-13)16(24)15(26-17)14(22-5-7-25-8-6-22)10-3-4-11(18)12(19)9-10/h3-4,9,14,24H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEKBEDQUPXVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((3,4-Difluorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

The compound's structure features a thiazolo[3,2-b][1,2,4]triazole core substituted with a morpholino group and a difluorophenyl moiety. Its molecular formula is C17H19F2N5OSC_{17}H_{19}F_2N_5OS, with a molecular weight of approximately 388.43 g/mol.

Anticancer Activity

Research has indicated that thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. Studies show that derivatives of this class can inhibit the proliferation of various cancer cell lines such as breast (MCF-7) and colon (HCT-116) cancers with IC50 values ranging from 6.2 μM to 43.4 μM for different derivatives .
CompoundCell LineIC50 (μM)
This compoundMCF-7TBD
47fHCT-1166.2
47eT47D43.4

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties:

  • Antibacterial and Antifungal Effects : Compounds similar to the target compound have shown activity against various bacterial strains and fungi. For example, certain thiazole derivatives demonstrated comparable efficacy to established antibiotics like streptomycin and antifungals like bifonazole .

Anti-inflammatory Activity

In vivo studies on thiazolo[3,2-b][1,2,4]triazole derivatives have revealed anti-inflammatory effects:

  • Experimental Models : In murine models, some derivatives exhibited up to 67% protection against inflammation compared to indomethacin's 47% at equivalent doses . This suggests potential use in treating inflammatory conditions.

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Study on Triazolethiones : A study published in Medicinal Chemistry described the synthesis and biological evaluation of triazolethione derivatives that showed promising anticancer activity against multiple cell lines .
  • Anti-inflammatory Evaluation : Another study evaluated a series of thiazole compounds for anti-inflammatory activity using both in vitro and in vivo models, demonstrating significant effects that warrant further exploration .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The thiazolo[3,2-b][1,2,4]triazole scaffold is shared among several analogues (Table 1). Key differences lie in substituents:

  • Fluorophenyl Groups : The 3,4-difluorophenyl group in the target compound contrasts with 2,4-difluorophenyl () and 4-fluorophenyl () variants. Fluorine substitution improves membrane permeability and resistance to oxidative metabolism .
  • Heterocyclic Moieties: The morpholino group in the target compound differs from piperazinyl () and piperidinyl () groups.
  • Alkyl Chains : The ethyl group at position 2 may increase lipophilicity compared to methyl-substituted derivatives (e.g., ), affecting bioavailability and tissue distribution .

Table 1: Structural Comparison of Thiazolo[3,2-b][1,2,4]triazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Features
Target Compound 3,4-Difluorophenyl, morpholino, ethyl C₁₉H₁₉F₂N₅O₂S Enhanced solubility, fluorinated
5-(2,4-Difluorophenyl)-6-methyl () 2,4-Difluorophenyl, methyl C₁₁H₇F₂N₃S Compact, high lipophilicity
2-Ethyl-5-[(2-fluorophenyl)(3-methylpiperidinyl)methyl] () 2-Fluorophenyl, 3-methylpiperidinyl, ethyl C₂₀H₂₄FN₅OS Piperidinyl enhances CNS targeting
5-((4-Chlorophenyl)amino)methylene () 4-Chlorophenyl, amino-methylene C₁₂H₉ClN₄OS Planar structure, moderate yield

Physicochemical Properties

  • Melting Points: Derivatives with bulkier substituents (e.g., morpholino) exhibit higher melting points (>250°C for the target compound vs. 176–250°C in ) due to increased molecular rigidity .

Pharmacological Activity

  • Antifungal Potential: Fluorophenyl-containing analogues (e.g., ) show activity against 14α-demethylase, a fungal enzyme. The target compound’s difluorophenyl group may enhance binding affinity compared to monohalogenated variants .

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